molecular formula C8H10BNO4 B8773220 (2,4-Dimethyl-5-nitrophenyl)boronic acid

(2,4-Dimethyl-5-nitrophenyl)boronic acid

Cat. No.: B8773220
M. Wt: 194.98 g/mol
InChI Key: FISYZOFQHPVGJQ-UHFFFAOYSA-N
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Description

(2,4-Dimethyl-5-nitrophenyl)boronic acid is a useful research compound. Its molecular formula is C8H10BNO4 and its molecular weight is 194.98 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10BNO4

Molecular Weight

194.98 g/mol

IUPAC Name

(2,4-dimethyl-5-nitrophenyl)boronic acid

InChI

InChI=1S/C8H10BNO4/c1-5-3-6(2)8(10(13)14)4-7(5)9(11)12/h3-4,11-12H,1-2H3

InChI Key

FISYZOFQHPVGJQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1C)C)[N+](=O)[O-])(O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To fuming nitric acid (1 ml) cooled to −40° C. was added TFA (1 ml). The resulting mixture was allowed to warm slightly to −35° C. and 2,4-dimethyl phenyl boronic acid (150 mg, 1 mmol) was added in one portion. After 1 h, ice was added and the heterogenous mixture was filtered. The resulting solid was suspended in Et2O and extracted with 3N NaOH (aq) (1 ml) then water (2 ml). The aqueous phase was acidified with 3N HCl (aq) (1 ml) and back extracted with EtOAc (3×5 ml). The pooled organics were washed with brine, dried with Na2SO4 decanted and concentrated to give 2,4-dimethyl-5-nitro-phenyl boronic acid (93 mg, 47%). LCMS (ESI+) [M+H]/z Calc'd 196. found 196.
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Synthesis routes and methods II

Procedure details

Example 40(c) was prepared in a similar manner to that of Example 40(a) except that in step (i) 2,4-dimethyl-3-amino-phenyl boronic acid (prepared as described below) was used in place of m-amino-phenyl boronic acid: 1H NMR (DMSO-d6) δ 8.62 (d, 1H, J=3.78 Hz), 8.32 (d, 1H, J=8.48 Hz), 7.99 (d, 1H, J=16.35 Hz), 7.83 (td, 1H, J=7.68 Hz, J=1.8 Hz), 7.80 (s, 1H), 7.69 (d, 1H, J=7.80 Hz), 7.64 (dd, 1H, J=8.47 Hz, J=1.27 Hz), 7.62 (d, 1H, J=16.36 Hz), 7.29 (m, 1H), 6.94 (s, 1H), 6.64 (s, 1H), 4.87 (bs, 2H), 2.12 (s, 3H), 2.10 (s, 3H). LCMS (ESI+) [M+H]/z Calc'd 369, found 369. Anal. Calc'd: C, 74.98; H, 5.47; N, 15.21. Found: C, 73.85; H, 5.56; N, 14.49. The starting material was prepared as follows: 2,4-Diemthylphenyl boronic acid was made in a similar manner as that of Example 24(a), step (vii), except 2,4-dimethyl bromobenzene was used as starting material. 1H NMR (CD3OD) δ 7.13 (d, 1H, J=7.43 Hz), 7.00 (s, 1H), 6.97 (d, 1H. J=7.49 Hz), 2.28 (s, 3H), 2.28 (s, 3H). LCMS (ESI+) [M+H]/z Calc'd 151, found 151. To fuming nitric acid (1 ml) cooled to −40° C. was added TFA (1 ml). The resulting mixture was allowed to warm slightly to −35° C. and 2,4-dimethyl phenyl boronic acid (150 mg, 1 mmol) was added in one portion. After 1 h, ice was added and the heterogenous mixture was filtered. The resulting solid was suspended in Et2O and extracted with 3N NaOH (aq) (1 ml) then water (2 ml). The aqueous phase was acidified with 3N HCl (aq) (1 ml) and back extracted with EtOAc (3×5 ml). The pooled organics were washed with brine, dried with Na2SO4 decanted and concentrated to give 2,4-dimethyl-5-nitro-phenyl boronic acid (93 mg, 47%). LCMS (ESI+) [M+H]/z Calc'd 196, found 196. 3-Amino-4,6-dimethylphenyl boronic acid was prepared in a similar as that described for Example 40(b), step (i). 1H NMR (CD3OD)δ 6.83 (s, 2H), 6.64 (s, 1H), 2.17 (s, 3H), 2.13 (s, 3H).
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2,4-dimethyl-3-amino-phenyl boronic acid
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